molecular formula C12H11NO3 B13165167 2-Methoxy-6-methylquinoline-3-carboxylic acid

2-Methoxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B13165167
M. Wt: 217.22 g/mol
InChI Key: JVRNBQXGGYHPHQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an ortho-aminobenzaldehyde with a β-ketoester in the presence of a base . The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-methylquinoline-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-methoxy-6-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)6-9(12(14)15)11(13-10)16-2/h3-6H,1-2H3,(H,14,15)

InChI Key

JVRNBQXGGYHPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)OC)C(=O)O

Origin of Product

United States

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